molecular formula C23H22N4OS B12570436 N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine CAS No. 303163-29-3

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine

Cat. No.: B12570436
CAS No.: 303163-29-3
M. Wt: 402.5 g/mol
InChI Key: QCNPADQXJLPYDZ-UHFFFAOYSA-N
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Description

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with an α-halo ketone in the presence of a base . The resulting thiazole intermediate is then coupled with a pyridine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. For example, a microreactor system can be used to control reaction kinetics and improve selectivity . This method allows for precise control over reaction conditions, leading to higher efficiency and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine is unique due to its combination of a thiazole ring, a pyridine ring, and an amine group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

303163-29-3

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

5-[2-[(3-methoxyphenyl)methylamino]pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H22N4OS/c1-15-5-3-7-17(11-15)21-22(29-23(24)27-21)18-9-10-25-20(13-18)26-14-16-6-4-8-19(12-16)28-2/h3-13H,14H2,1-2H3,(H2,24,27)(H,25,26)

InChI Key

QCNPADQXJLPYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NCC4=CC(=CC=C4)OC

Origin of Product

United States

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